
2-amino-N-(3-chloro-2-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indolizines are heterocyclic aromatic organic compounds, containing a fused pyrrole and pyridine ring system. This structure is significant in medicinal chemistry due to its pharmacological properties. The compound is likely to exhibit interesting biological activities due to the presence of the indolizine core, substituted with a benzoyl group and other functional groups.
Synthesis Analysis
The synthesis of indolizine derivatives typically involves cyclization reactions and condensation with various reagents. For example, Hassan et al. (2014) detailed the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives through reactions involving hydrazine hydrate and ethanol, which are relevant for constructing the indolizine core (Hassan, Hafez, & Osman, 2014).
Molecular Structure Analysis
The molecular structure of indolizine derivatives is characterized by NMR, IR, MS, and sometimes crystallography. Ji et al. (2018) provided insights into the structure of a closely related indazole derivative through crystallography, highlighting the importance of such analyses in understanding the compound's configuration and potential interaction sites (Ji et al., 2018).
Chemical Reactions and Properties
Indolizine and its derivatives participate in various chemical reactions, including N-alkylation and C-protonation, significantly altering their photophysical properties. Outlaw et al. (2016) explored the photoluminescence behavior of indolizine derivatives, which can provide insights into the reactivity and functionalization possibilities of the compound (Outlaw, Zhou, Bragg, & Townsend, 2016).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are crucial for understanding the compound's behavior under different conditions. While specific data for the requested compound may not be readily available, research on similar compounds provides valuable proxies. Chakraborty et al. (2007) described the crystal and molecular structure analysis of a piroxicam derivative, which could be analogous in inferring the physical properties of indolizine derivatives (Chakraborty et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are influenced by the functional groups attached to the indolizine core. The presence of a 4-methoxybenzoyl group, for instance, could affect the compound's electron distribution and, consequently, its reactivity and biological activity. Research by Mahanthesha et al. (2022) on the synthesis and biological evaluation of indolizine derivatives highlights the potential anticancer, anti-inflammatory, and antibacterial activities of such compounds, suggesting the broad utility of the chemical properties of indolizine derivatives (Mahanthesha, Suresh, & Naik, 2022).
properties
IUPAC Name |
2-amino-N-(3-chloro-2-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3/c1-14-17(25)6-5-7-18(14)27-24(30)20-19-8-3-4-13-28(19)22(21(20)26)23(29)15-9-11-16(31-2)12-10-15/h3-13H,26H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVUGLGSGAGIKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(3-chloro-2-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

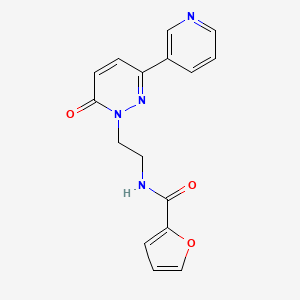
![(Z)-N-(4-methoxy-7-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2494981.png)
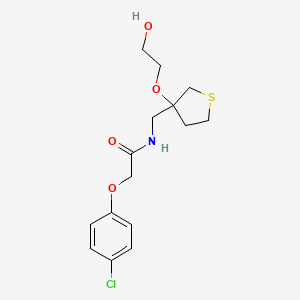

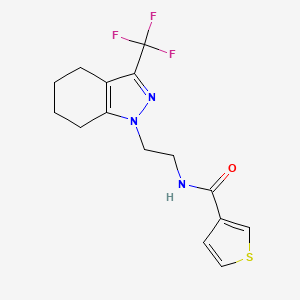
![(3-Methoxyphenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2494988.png)
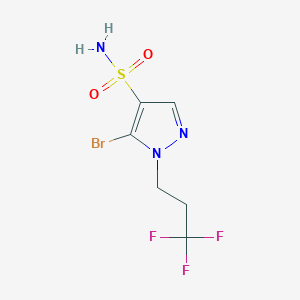
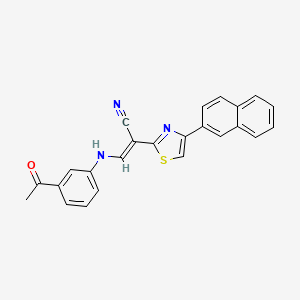
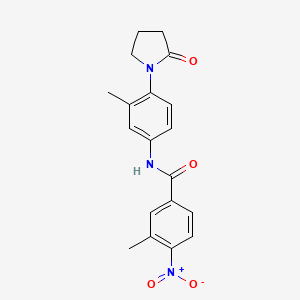
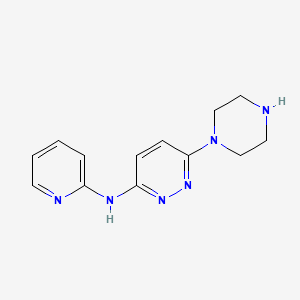
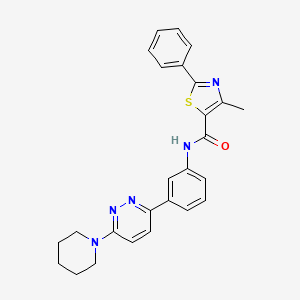
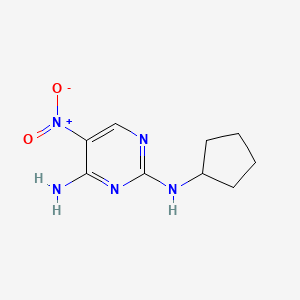
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,3,4-trifluorobenzamide](/img/structure/B2494999.png)
